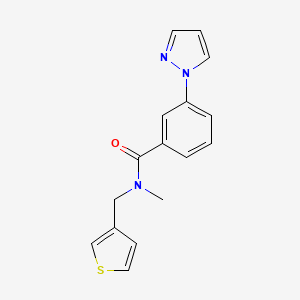

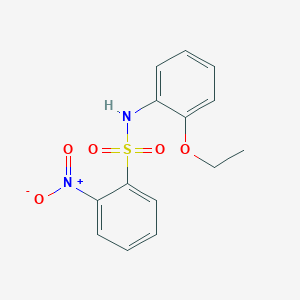

![molecular formula C20H27N3O4 B5558863 1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- The synthesis of similar fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] was achieved through a rapid one-pot multi-component reaction under microwave irradiation and sonication, highlighting the efficiency of such methods in producing complex spiro compounds (Dandia et al., 2007).

- Another novel substrate directed multicomponent reaction demonstrated the synthesis of related tetrahydro-spiro compounds, emphasizing the versatility of multi-component reactions in synthesizing spiro compounds (Patel et al., 2020).

Molecular Structure Analysis

- X-ray diffraction analysis of a compound with a similar structure, acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, revealed details about its crystal structure and conformation, providing insights into the molecular structure of related spiro compounds (Wei et al., 2006).

Chemical Reactions and Properties

- The research on multicomponent reactions involving spiro-tethered pyrazolo[3,4-b]quinoline derivatives showcases the diverse chemical reactions and properties that similar spiro compounds can undergo, emphasizing their reactivity and potential for transformation (Sumesh et al., 2016).

Physical Properties Analysis

- The study of derivatives like spiro[pyrrolidine-4,4'-thieno[3,2-c]pyrans] provides insights into the physical properties of similar spiro compounds, such as their molecular conformation and stability (Oberdorf et al., 2008).

Chemical Properties Analysis

- The synthesis and evaluation of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives offer a perspective on the chemical properties of related spiro compounds, including their reactivity and potential for forming diverse derivatives (Wang et al., 2017).

Scientific Research Applications

Synthesis of Fused and Spiro Heterocycles

The versatility of quinuclidin-3-one as an intermediate has been explored for synthesizing fused and spiro heterocycles, including quinuclidine derivatives and C-nucleosides. This approach demonstrates the compound's utility in generating complex structures with potential biological significance (Hamama, Zoorob, & El‐Magid, 2011).

Advancements in Benzimidazoles and Related Heterocycles

Research into the synthesis of 3-Aryl-1’H-spiro[2-pyrazoline-5,2’-quinoxalin]-3’(4’H)-ones reveals the compound's role in facilitating new acid-catalyzed rearrangements, contributing to the development of 2-(pyrazol-3-yl)benzimidazoles. This work highlights its potential in creating novel heterocyclic compounds with varied applications (Mamedov, Murtazina, Gubaidullin, Khafizova, Rizvanov, & Litvinov, 2010).

Fluorine-Containing Quinoline Derivatives

A series of fluorine-containing quinoline derivatives were synthesized, showcasing the compound's application in producing biologically interesting fluorinated derivatives via nonconventional methods such as microwave irradiation and sonication, underscoring its significance in medicinal chemistry (Dandia, Gautam, & Jain, 2007).

Spiro-Indoline and Pyrano[3,2-h]Quinolines

The compound has been utilized in the efficient synthesis of spiro[indoline-3,4′-pyrano[3,2-h]quinolines], highlighting its use in generating functionalized spiro compounds. This synthesis, carried out through a three-component reaction, illustrates the compound's adaptability in creating diverse heterocyclic structures (Shi & Yan, 2016).

Combinatorial Synthesis of Novel Spiro-Tethered Heterocycles

The combinatorial synthesis of novel spiro-tethered pyrazolo[3,4-b]quinoline hybrid heterocycles demonstrates the compound's role in the innovative creation of hybrid structures. This strategy employs 1,3-dipolar cycloaddition, showcasing the compound's potential in the synthesis of complex molecules with possible pharmacological activities (Sumesh et al., 2016).

Future Directions

The future research directions for this compound could potentially involve exploring its biological activities, given the known activities of similar compounds. This could involve testing its activity against various biological targets, and potentially developing it into a drug if it shows promising activity .

properties

IUPAC Name |

1'-[2-(oxan-2-ylmethoxy)acetyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c24-18(14-26-13-15-5-3-4-12-27-15)23-10-8-20(9-11-23)19(25)21-16-6-1-2-7-17(16)22-20/h1-2,6-7,15,22H,3-5,8-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYFGIXTIBIUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COCC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)